

Applications of Methylphosphonate Modified Oligonucleotides: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *5'-DMTr-dG(iBu)-Methyl phosphoramidite*

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Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Methylphosphonate modified oligonucleotides (MPOs) represent a significant class of nucleic acid analogs with diverse applications in biomedical research and therapeutic development. This modification, characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphate backbone, confers unique properties to these molecules. The neutral charge of the methylphosphonate linkage enhances cellular uptake and provides exceptional resistance to nuclease degradation, making MPOs valuable tools for modulating gene expression and other biological processes.^{[1][2]}

This document provides detailed application notes and protocols for the use of methylphosphonate modified oligonucleotides in key research areas, including their role as antisense agents, in diagnostic assays, and for drug delivery.

I. Antisense Applications

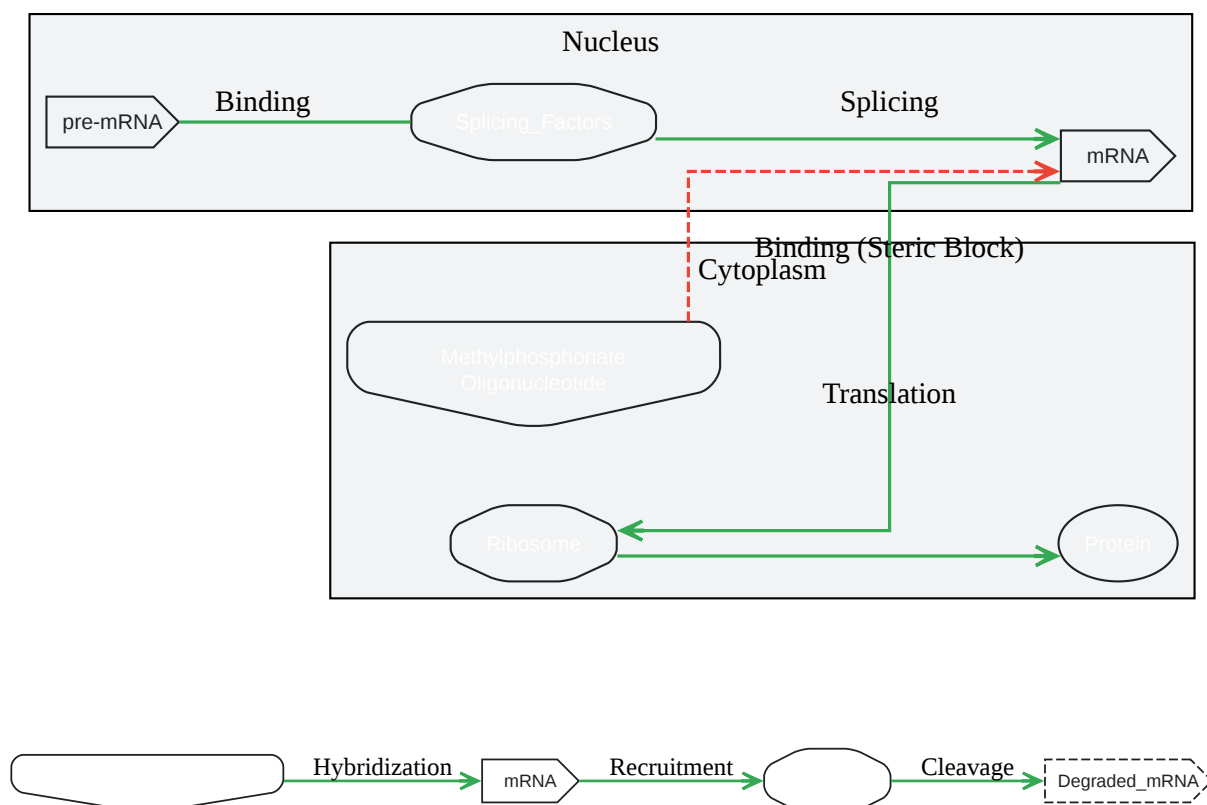
MPOs are widely employed as antisense agents to specifically inhibit gene expression. Their mechanism of action can be broadly categorized into two types: steric blocking and RNase H-mediated degradation of target mRNA.

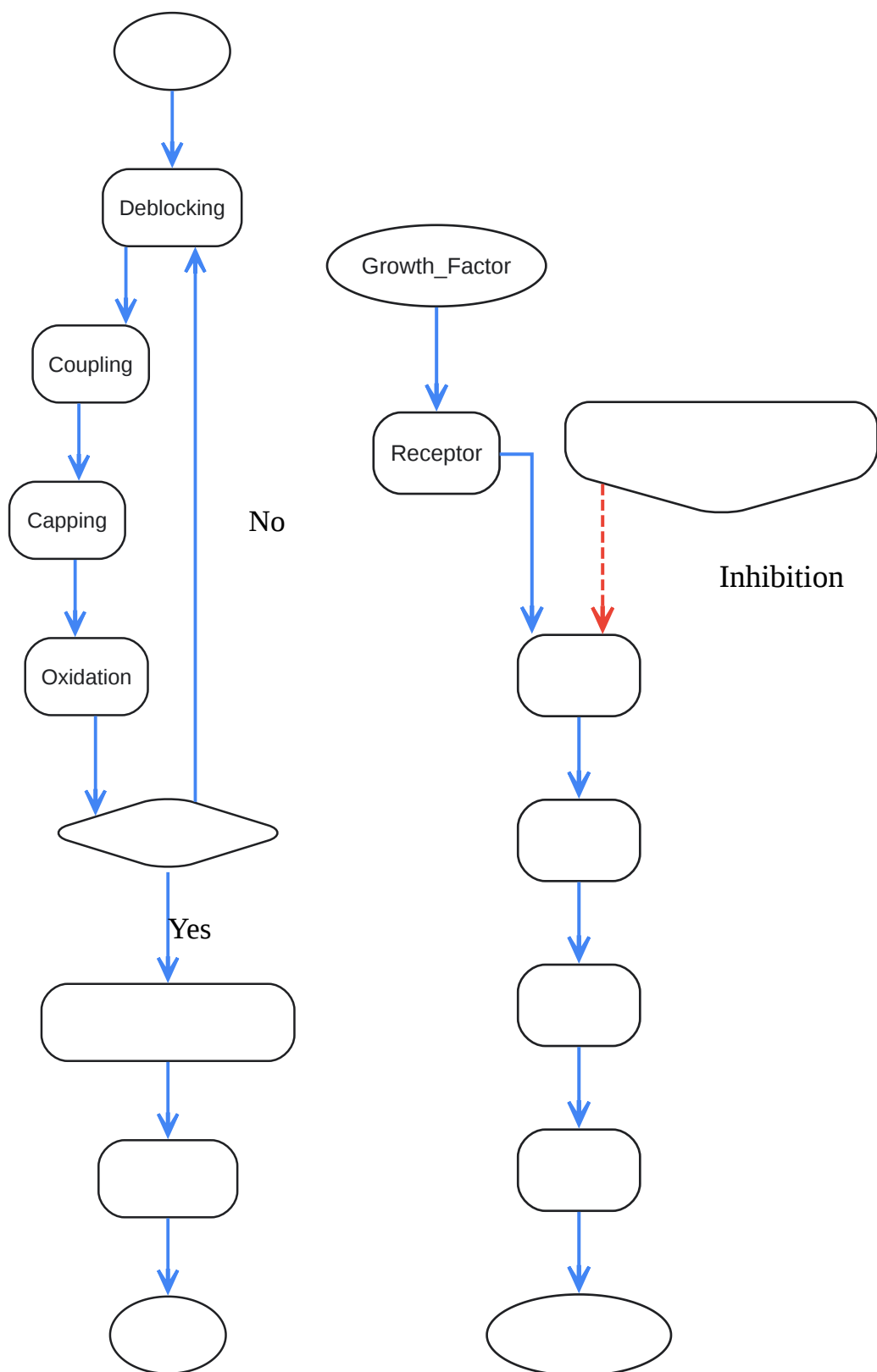
Steric Blocking Oligonucleotides

Steric-blocking MPOs physically obstruct the binding of cellular machinery to the target RNA, thereby inhibiting processes like translation or splicing without degrading the RNA molecule.[3][4][5]

Mechanism of Action:

A steric-blocking MPO binds to a specific sequence on a target mRNA, typically near the translation initiation site or at splice junctions. This binding event physically prevents the ribosome from initiating translation or the spliceosome from accessing the splice sites, leading to a reduction in protein production or altered splicing patterns.





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